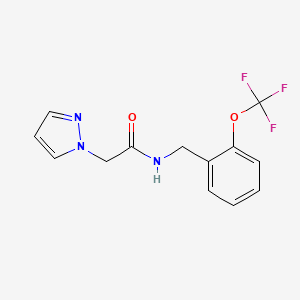

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Description

2-(1H-Pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic acetamide derivative featuring a pyrazole moiety linked to an acetamide backbone and a 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy group is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing properties and resistance to oxidative degradation.

Properties

IUPAC Name |

2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSMMOSJYPZJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involves the reaction of 2-(trifluoromethoxy)benzylamine with 2-(1H-pyrazol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Anti-inflammatory Properties

Compounds featuring the pyrazole ring have been widely studied for their anti-inflammatory effects. The compound has shown promise as a potential anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. For instance, related compounds have been reported to reduce inflammation in animal models by modulating prostaglandin synthesis .

Anticancer Activity

Recent studies have identified pyrazole derivatives as potential anticancer agents. The compound 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide may exhibit selective cytotoxicity against various cancer cell lines. Research indicates that modifications in the pyrazole structure can enhance activity against specific cancers, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Activity

The antiviral potential of pyrazole derivatives is another area of interest. Some studies have focused on their ability to inhibit viral replication by targeting viral polymerases or other essential viral proteins. The compound could be evaluated for its efficacy against viruses such as influenza or HIV, contributing to the development of new antiviral therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key structural features influencing activity include:

- Pyrazole Ring : Essential for biological activity; modifications can lead to increased potency.

- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Benzyl Moiety : Influences selectivity and reduces off-target effects.

Anti-inflammatory Case Study

A study published in a peer-reviewed journal investigated a series of pyrazole derivatives, including similar structures to this compound, demonstrating significant reduction in inflammation markers in rodent models . The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs.

Anticancer Case Study

Research conducted on a related pyrazole derivative showed promising results against breast cancer cell lines, with IC50 values indicating effective cell growth inhibition at low micromolar concentrations . The study emphasized the importance of further structural optimization based on SAR findings.

Summary and Future Directions

The compound this compound holds significant potential across various therapeutic areas, particularly in anti-inflammatory and anticancer applications. Ongoing research should focus on:

- In Vivo Studies : To validate efficacy and safety profiles.

- Mechanistic Studies : To elucidate the pathways through which these compounds exert their effects.

- Formulation Development : To enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide with structurally or functionally related compounds from the literature.

Key Comparative Analysis

Structural Features Trifluoromethoxy Group: The target compound and Compound 16 () share a trifluoromethoxy (-OCF₃) group, which enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs like the dimethylanilide derivative in . Heterocyclic Moieties: While the target compound uses a pyrazole ring, Compound 16 substitutes this with an indole system, which may alter π-π stacking interactions in biological targets.

Synthetic Efficiency

- The moderate yield (54.1%) of Compound 16 contrasts with the unspecified yields of benzimidazole derivatives (), which rely on EDCI/HOBt coupling—a method applicable to the target compound’s synthesis . highlights scalable routes for fluorinated pyrazole analogs, suggesting feasible synthesis for the target compound .

Biological Relevance

- Compounds 28–32 () were evaluated for cytotoxicity, implying that the pyrazole-acetamide scaffold may interact with cellular targets like tubulin or topoisomerases. The target compound’s trifluoromethoxy group could further modulate such activity .

- The dual pyrazole system in ’s compound may offer enhanced hydrogen-bonding capacity, whereas the target compound’s single pyrazole might prioritize steric accessibility .

Research Implications

- Drug Design : The trifluoromethoxy group in the target compound positions it as a candidate for optimizing pharmacokinetics in CNS or antimicrobial agents.

- Synthetic Challenges : The benzimidazole derivatives () required chromatographic purification, suggesting similar challenges for the target compound if complex byproducts arise .

Biological Activity

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a benzyl group substituted with a trifluoromethoxy group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of various pyrazole-based compounds against a range of pathogens, suggesting that the presence of the trifluoromethoxy group enhances their activity against bacteria and fungi .

Key Findings:

- The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

- Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups like trifluoromethoxy are essential for enhancing antimicrobial potency.

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| 2-(1H-pyrazol-1-yl)-4-(3H)-quinazolinones | High | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .

Case Study:

A recent study evaluated the cytotoxic effects of this compound on A431 (epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising lead for further development .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of meprin α and β, which are involved in various physiological processes . The SAR analysis indicates that modifications in the pyrazole structure can enhance selectivity and potency against these enzymes.

Mechanism of Action:

The binding interactions involve hydrophobic contacts with key residues in the enzyme's active site, modulating the enzymatic activity effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.